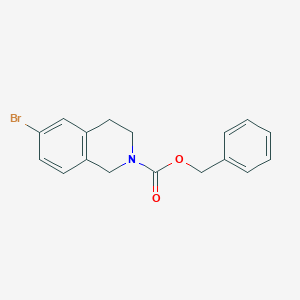
benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a chemical compound belonging to the class of isoquinoline derivatives. Isoquinolines are heterocyclic aromatic organic compounds, and their derivatives are known for their diverse biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the bromination of a dihydroisoquinoline precursor followed by esterification. One common method involves the reaction of 6-bromo-3,4-dihydroisoquinoline with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The dihydroisoquinoline ring can be oxidized to form isoquinoline derivatives.
Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic substitution: Formation of substituted isoquinoline derivatives.
Oxidation: Formation of isoquinoline-2-carboxylate derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
科学的研究の応用
Benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting neurological disorders.
Chemosensors: Derivatives of this compound have been explored as chemosensors for detecting various ions and molecules.
Biological Studies: It serves as a precursor for the synthesis of compounds that inhibit enzymes like monoamine oxidase and cholinesterase, which are relevant in the study of neurodegenerative diseases.
作用機序
The mechanism of action of benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate and its derivatives often involves interaction with specific enzymes or receptors. For example, derivatives that inhibit monoamine oxidase (MAO) interact with the enzyme’s active site, preventing the breakdown of neurotransmitters like serotonin and dopamine . This can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating conditions like depression and Parkinson’s disease.
類似化合物との比較
Similar Compounds
Benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-one: Similar structure but lacks the carboxylate group.
N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide: Contains an amide group instead of an ester group.
Uniqueness
Benzyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. Its bromine atom allows for further functionalization through nucleophilic substitution, and the ester group can be hydrolyzed or modified to create various derivatives with potential therapeutic applications.
特性
IUPAC Name |
benzyl 6-bromo-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO2/c18-16-7-6-15-11-19(9-8-14(15)10-16)17(20)21-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTLAZRCZSIBCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=C(C=C2)Br)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
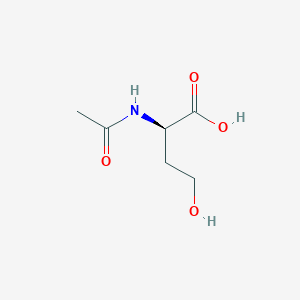
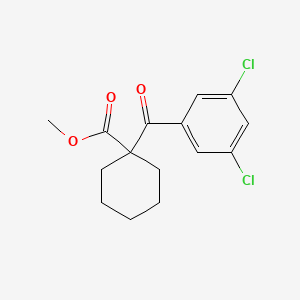
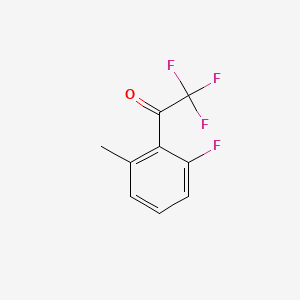

![4-[(5-Aminopyridin-2-yl)oxy]-3,5-dimethylbenzonitrile](/img/structure/B15301599.png)

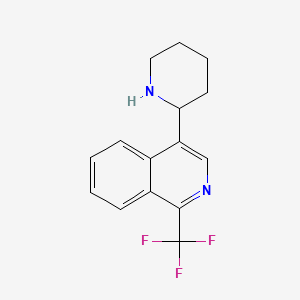
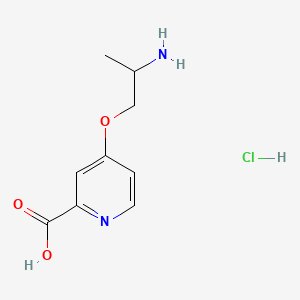



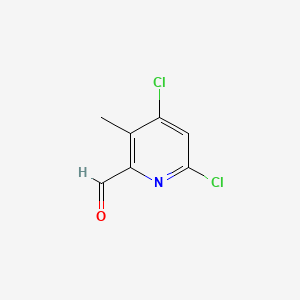
![tert-butyl N-(2-{2-azabicyclo[3.1.1]heptan-1-yl}ethyl)-N-methylcarbamate](/img/structure/B15301642.png)

